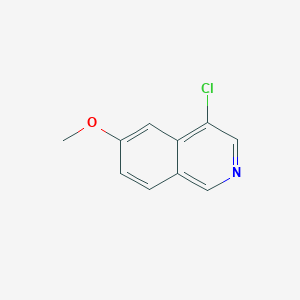
1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridinium ion and a trifluoroacetate counterion. It is often used in the pharmaceutical and biotechnology industries as a reactant, particularly in the creation of pyridine derivatives for medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 4-(aminomethyl)phenylpyridine with trifluoroacetic acid. The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated and sonicated to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as inducible nitric oxide synthase, by binding to their active sites. This inhibition can lead to a decrease in the production of nitric oxide, which is involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)pyridine: This compound is structurally similar but lacks the pyridinium ion and trifluoroacetate counterion.
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound is similar but has a chloride counterion instead of trifluoroacetate.
Uniqueness
1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to its combination of a pyridinium ion and a trifluoroacetate counterion. This unique structure imparts specific chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions .
Eigenschaften
Molekularformel |
C14H13F3N2O2 |
|---|---|
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
(4-pyridin-1-ium-1-ylphenyl)methanamine;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H13N2.C2HF3O2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;3-2(4,5)1(6)7/h1-9H,10,13H2;(H,6,7)/q+1;/p-1 |
InChI-Schlüssel |
KYPFFUHEVIZPDD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331980.png)


![Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331999.png)






